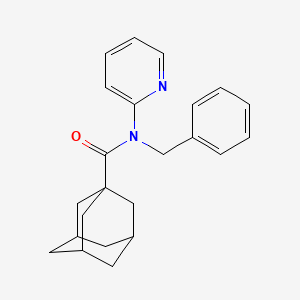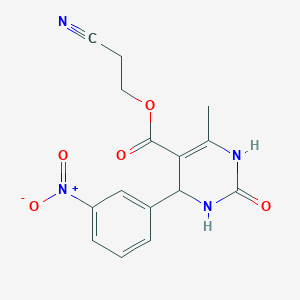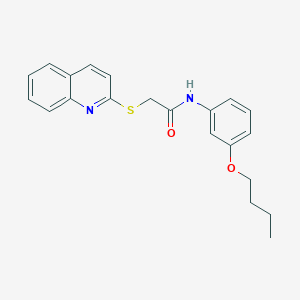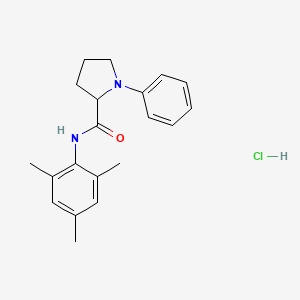
N-benzyl-N-2-pyridinyl-1-adamantanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-benzyl-N-2-pyridinyl-1-adamantanecarboxamide often involves multi-step chemical processes. For example, new polyamide-imides containing pendent adamantyl groups were synthesized, starting from adamantyl resorcinol, using triphenyl phosphite and pyridine as condensing agents, showcasing the utility of adamantane derivatives in polymer science (Liaw & Liaw, 2001). Similarly, adamantyl-containing polyamides and polyimides were prepared from diamine containing a pendant adamantane group, indicating the versatility of adamantane in synthesizing high-performance polymers (Liaw & Liaw, 1999).
Molecular Structure Analysis
The molecular structure of adamantane derivatives, including N-benzyl-N-2-pyridinyl-1-adamantanecarboxamide, is pivotal due to the adamantane core's impact on the physical and chemical properties of the compounds. Studies on the molecular recognition capabilities of adamantane derivatives demonstrate their ability to form versatile assemblies and motifs, crucial for developing new materials and chemical sensors (Karle, Ranganathan, & Haridas, 1997).
Chemical Reactions and Properties
Adamantane derivatives engage in various chemical reactions, contributing to their broad applicability. For instance, the facile synthesis of adamantane-1-carboxamide derivatives showcases the reactivity of the adamantane core, allowing for modifications that tailor the compound's properties for specific applications (Su et al., 2011).
Physical Properties Analysis
The physical properties of adamantane derivatives, including their solubility, glass transition temperatures, and thermal stability, are of significant interest. The inherent viscosities, solubility in various solvents, and thermal stability of polyamide-imides containing adamantyl groups are explored, highlighting the material's potential for creating durable and heat-resistant polymers (Liaw & Liaw, 2001).
Chemical Properties Analysis
The chemical properties of N-benzyl-N-2-pyridinyl-1-adamantanecarboxamide derivatives, such as reactivity and stability, are crucial for their application in various fields. Catalytic synthesis methods have been developed for N-aryladamantane-1-carboxamides, illustrating the adaptability of adamantane derivatives in synthetic chemistry and the potential for creating compounds with desired functionalities (Shishkin et al., 2020).
Orientations Futures
While there is limited information available on N-benzyl-N-(pyridin-2-yl)adamantane-1-carboxamide, related compounds such as adamantanes and pyridinium salts have been studied for their potential applications in various fields, including medicinal chemistry, catalyst development, and nanomaterials . Future research could explore the potential applications of N-benzyl-N-(pyridin-2-yl)adamantane-1-carboxamide in these areas.
Propriétés
IUPAC Name |
N-benzyl-N-pyridin-2-yladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O/c26-22(23-13-18-10-19(14-23)12-20(11-18)15-23)25(21-8-4-5-9-24-21)16-17-6-2-1-3-7-17/h1-9,18-20H,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLFNWAQJYRLDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N(CC4=CC=CC=C4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,6-difluorophenyl)acetamide](/img/structure/B5175923.png)

![1-(2-cyclohexylethyl)-N-[2-(1H-indol-1-yl)ethyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5175931.png)
![3-[2-(4-bromophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5175938.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-N-(3-isopropoxypropyl)-1,3-oxazole-4-carboxamide](/img/structure/B5175951.png)

![methyl 2-({[5-chloro-2-(ethylthio)-4-pyrimidinyl]carbonyl}amino)benzoate](/img/structure/B5175964.png)




![5-[(2,4-difluorophenoxy)methyl]-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5176019.png)
